molecular formula C17H32O4 B1589842 Dimethyl Pentadecanedioate CAS No. 36575-82-3

Dimethyl Pentadecanedioate

Cat. No. B1589842
CAS RN: 36575-82-3
M. Wt: 300.4 g/mol
InChI Key: IAYJBOCIXHISNO-UHFFFAOYSA-N
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Description

Dimethyl Pentadecanedioate, also known as Pentadecanedioic acid, dimethyl ester, Dimethyl 1,15-pentadecanedioate, is a product in the category of Di-esters . It has a molecular formula of C17H32O4 and a molecular weight of 300.43 .


Molecular Structure Analysis

The molecular structure of Dimethyl Pentadecanedioate is represented by the SMILES notation: O=C (OC)CCCCCCCCCCCCCC (=O)OC . The InChI representation is: InChI=1S/C17H32O4/c1-20-16 (18)14-12-10-8-6-4-3-5-7-9-11-13-15-17 (19)21-2/h3-15H2,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl Pentadecanedioate is a solid at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

Dimethyl pentadecanedioate is explored for its potential as an intermediate in various synthetic processes. A study by Xia (2000) explored the synthesis of dimethyl β-methyl pentadecanedioate, highlighting its importance as an intermediate for DL-muskone. The process involved esterification of dodecanedioic acid and β-methyl pentanedioic acid with methanol, followed by electrolysis, achieving a yield of 82% with 95% purity Sheng Xia, 2000.

Optimization of Synthesis from Natural Oils

Another application is in the optimized synthesis of dimethyl 1,15-pentadecanedioate from malania oleifera oil, as demonstrated by Gui-zhen (2007). The study compared three synthesis processes and found the most efficient route to yield 68.1%, with the best esterification conditions leading to a 72.4% yield. This indicates the potential for using natural oils as sources for dimethyl pentadecanedioate synthesis Lin Gui-zhen, 2007.

Educational Applications in Chemistry

The compound also finds application in educational settings, where it serves as a focus in scientific research-type experiments within physical chemistry teaching. An experiment titled "the preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate" leverages dimethyl pentadecanedioate, offering comprehensive training across various chemistry disciplines and stimulating student interest in experimental science He De-hua, Shi Lei, & Ma Ying, 2006.

Safety And Hazards

Safety measures for handling Dimethyl Pentadecanedioate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl pentadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJBOCIXHISNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465219
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl Pentadecanedioate

CAS RN

36575-82-3
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JO Metzger - European journal of lipid science …, 2009 - metzger.chemie.uni-oldenburg.de
… Methyl erucate (4a) yields analogously dimethyl pentadecanedioate (Table 1, entry 10), methyl petroselinate (5a) dimethyl octanedioate (Table1, entry 3), and methyl 5-eicoseneoate (…
Number of citations: 271 www.metzger.chemie.uni-oldenburg.de
JL Sebedio, RG Ackman - Journal of the American Oil Chemists' Society, 1979 - Springer
… This sample was subjected to ozonolysis, and after correction of DMCls (dimethyl pentadecanedioate) for that derived from 24: 16o9, it was calculated that the 22:1 isomer proportions …
Number of citations: 42 link.springer.com
AN Singab, EMM El-Taher, MR Elgindi… - Asian Pacific Journal of …, 2015 - Elsevier
Objective To authenticate Phoenix roebelenii O'Brien, and investigate its leaves and fruits phytoconstituents, antioxidant, hepatotoxicity and hepatoprotective activities. Methods DNA …
Number of citations: 12 www.sciencedirect.com
S Yamamoto, A Otto, G Krumbiegel… - Review of Palaeobotany …, 2006 - Elsevier
The biomarker compositions of six ambers (two glessites, two succinites, goitschite, and stantienite) from the Upper Oligocene of the Bitterfeld deposit in Germany were analyzed by gas …
Number of citations: 94 www.sciencedirect.com
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Attempts to separate the major constituents of the phenolic fraction of the ether extract of the wood of Grevillea striata R.Br. were unsuccessful, but by chemical degradation and …
Number of citations: 36 www.publish.csiro.au
KD Carlson, VE Sohns, RB Perkins Jr… - … Product Research and …, 1977 - ACS Publications
Techniques and information derived from laboratory studies of a two-stage cleavage of erucic acid with ozone and oxygen have been translated to a small pilot-scale operation to …
Number of citations: 53 pubs.acs.org
FD Gunstone, LJ Morris - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
These experiments suggest that the acid probably contains two double bonds. The low absorption at 234 mp before isomerisation by alkali and the greater value after isomerisation are …
Number of citations: 43 pubs.rsc.org
A MAKITA
Number of citations: 0

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